(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile
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Overview
Description
Preparation Methods
The synthesis of (2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile typically involves a series of nitration and condensation reactions. The starting material, fluorenone, undergoes nitration to introduce nitro groups at the 2, 4, and 7 positions . This is followed by a condensation reaction with malononitrile under specific conditions to form the final product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile undergoes various chemical reactions, including:
Scientific Research Applications
(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile involves its interaction with molecular targets through its nitro groups. These interactions can lead to the generation of reactive intermediates, which can further react with biological molecules, leading to various effects . The pathways involved in these reactions are complex and are the subject of ongoing research .
Comparison with Similar Compounds
(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile is unique due to its specific structure and the presence of multiple nitro groups. Similar compounds include:
2,4,7-trinitro-9-fluorenone: This compound is structurally similar but lacks the malononitrile moiety.
2,4,7-trinitrofluorene: Another related compound with a similar nitro group arrangement but different overall structure.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2-(2,4,7-trinitro-4a,9a-dihydrofluoren-9-ylidene)propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7N5O6/c17-6-8(7-18)15-12-3-9(19(22)23)1-2-11(12)16-13(15)4-10(20(24)25)5-14(16)21(26)27/h1-5,13,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANRPPRMVMGKHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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